molecular formula C11H10BrNO B13203002 2-(2-Bromophenyl)-3-oxopentanenitrile

2-(2-Bromophenyl)-3-oxopentanenitrile

Cat. No.: B13203002
M. Wt: 252.11 g/mol
InChI Key: SVZQULITDZYWAQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-oxopentanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3-oxopentanenitrile can be achieved through several methods. One common approach involves the bromination of a suitable precursor, followed by the introduction of the nitrile and ketone functionalities. For example, starting with 2-bromobenzaldehyde, a series of reactions including aldol condensation and subsequent nitrile formation can be employed.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Oxidation: Potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 2-(2-Bromophenyl)-3-hydroxypentanenitrile.

    Oxidation: Formation of 2-(2-Bromophenyl)-3-oxopentanoic acid.

Scientific Research Applications

2-(2-Bromophenyl)-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylacetonitrile
  • 2-Bromophenylacetone
  • 2-Bromophenylpropionitrile

Uniqueness

2-(2-Bromophenyl)-3-oxopentanenitrile is unique due to the presence of both a ketone and a nitrile group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various fields.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(2-bromophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C11H10BrNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3

InChI Key

SVZQULITDZYWAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=CC=C1Br

Origin of Product

United States

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